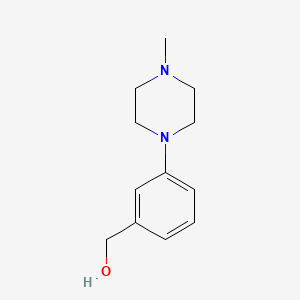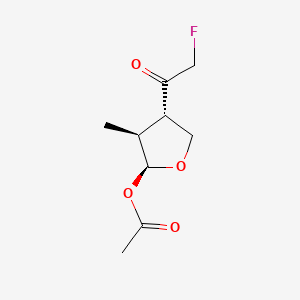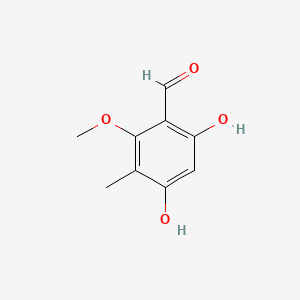
Furan, 5-bromo-2,3-dihydro- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 5-bromo-2,3-dihydro- (9CI) is a heterocyclic organic compound with the molecular formula C4H5BrO. It is a derivative of furan, characterized by the presence of a bromine atom at the 5-position and a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 5-bromo-2,3-dihydro- (9CI) can be achieved through several methods. One common approach involves the bromination of 2,3-dihydrofuran using bromine or a bromine-containing reagent under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of Furan, 5-bromo-2,3-dihydro- (9CI) often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Furan, 5-bromo-2,3-dihydro- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated furan derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild bases (e.g., sodium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, oxidized furan compounds, and fully saturated furan analogs .
Scientific Research Applications
Furan, 5-bromo-2,3-dihydro- (9CI) has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of Furan, 5-bromo-2,3-dihydro- (9CI) involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The bromine atom at the 5-position plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound, characterized by a fully unsaturated ring structure.
2,3-Dihydrofuran: A partially saturated derivative of furan without the bromine substitution.
5-Bromo-2-furoic acid: A brominated furan derivative with a carboxylic acid group at the 2-position.
Uniqueness
Furan, 5-bromo-2,3-dihydro- (9CI) is unique due to its specific bromine substitution and partially saturated ring structure. These features confer distinct chemical reactivity and potential for diverse applications compared to other furan derivatives .
Properties
CAS No. |
124602-95-5 |
|---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.987 |
IUPAC Name |
5-bromo-2,3-dihydrofuran |
InChI |
InChI=1S/C4H5BrO/c5-4-2-1-3-6-4/h2H,1,3H2 |
InChI Key |
LJCAZTLIYVNZLX-UHFFFAOYSA-N |
SMILES |
C1COC(=C1)Br |
Synonyms |
Furan, 5-bromo-2,3-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene](/img/structure/B568565.png)
